CPI-169 -

CPI-169

Catalog Number: EVT-265122
CAS Number:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide is an indolecarboxamide.
Overview

CPI-169 is a small molecule inhibitor specifically targeting the enhancer of zeste homolog 2 (EZH2), which is a critical component of the polycomb repressive complex 2 (PRC2). EZH2 functions as a histone lysine methyltransferase, primarily responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This methylation plays a significant role in gene expression repression. The overexpression of EZH2 has been linked to various cancers, making CPI-169 a promising candidate for therapeutic intervention in malignancies associated with EZH2 dysregulation. The compound exhibits potent inhibitory activity with an IC50 value of less than 1 nanomolar, indicating its potential effectiveness in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-169 involves multiple steps, beginning with the formation of an indole core structure. Key steps in the synthetic route include:

  1. Formation of Intermediate Compounds: Initial reactions create necessary intermediates that are crucial for the final compound.
  2. Introduction of Functional Groups: Specific functional groups such as piperidine and ethylsulfonyl are introduced to enhance the compound's biological activity.
  3. Reaction Conditions: The synthesis typically requires controlled conditions involving organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Molecular Structure Analysis

Structure and Data

CPI-169 features a complex molecular structure characterized by an indole-based framework. The key components include:

  • Indole Core: A bicyclic structure that is pivotal for its interaction with EZH2.
  • Piperidine Moiety: This nitrogen-containing ring enhances binding affinity.
  • Ethylsulfonyl Group: Contributes to the compound's solubility and stability.

The molecular formula and specific structural data have not been explicitly detailed in the provided sources, but the compound's structural integrity is essential for its function as an EZH2 inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

CPI-169 can undergo several significant chemical reactions:

  • Oxidation: Under certain conditions, CPI-169 can be oxidized to form various derivatives.
  • Reduction: The compound can also be reduced, leading to different chemical forms.
  • Substitution Reactions: CPI-169 is capable of undergoing substitution where functional groups are exchanged with others, utilizing common reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) .

These reactions highlight the chemical versatility of CPI-169, allowing for further modifications that may enhance its therapeutic potential.

Mechanism of Action

CPI-169 exerts its effects primarily by inhibiting the catalytic activity of EZH2. This inhibition leads to decreased levels of H3K27me3, resulting in:

  1. Reactivation of Tumor Suppressor Genes: By reducing methylation, CPI-169 facilitates the expression of genes that suppress tumor growth.
  2. Cell Cycle Arrest and Apoptosis: The compound induces cell cycle arrest and promotes programmed cell death in various cancer cell lines, particularly those expressing mutant forms of EZH2 .

The mechanism underscores CPI-169's role as a targeted therapy in cancers driven by aberrant EZH2 activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-169 demonstrates several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 26.5 mg/mL.
  • Stability: It maintains stability under controlled laboratory conditions, which is crucial for its application in both research and clinical settings.

These properties are essential for ensuring effective delivery and bioavailability during therapeutic applications .

Applications

Scientific Uses

CPI-169 serves multiple scientific purposes:

  1. Research Tool: It acts as a chemical probe for studying the function of EZH2 and its role in gene expression regulation.
  2. Cancer Therapy: Given its potent inhibitory effects on EZH2, CPI-169 is being investigated as a treatment option for various cancers, particularly those characterized by high levels of EZH2 expression.
  3. Combination Therapies: Studies indicate that CPI-169 may enhance the efficacy of other anti-cancer agents when used in combination therapies .

The ongoing research into CPI-169's applications underscores its potential as a valuable asset in cancer therapeutics.

Introduction to EZH2/PRC2 Complex in Oncogenesis

Role of EZH2 in Histone H3K27 Methylation and Epigenetic Regulation

EZH2 (Enhancer of Zeste Homolog 2) serves as the catalytic core of the Polycomb Repressive Complex 2 (PRC2), a multi-subunit epigenetic regulator. PRC2 comprises four core components: EZH2 (or EZH1), EED, SUZ12, and RBBP4/7 (RbAp46/48) [1] [5] [8]. The complex executes its epigenetic function through the SET domain of EZH2, which catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3). This mark induces chromatin compaction and transcriptional repression of target genes [1] [7]. H3K27me3 is particularly associated with silencing tumor suppressor genes involved in cell differentiation, proliferation arrest, and apoptosis [1] [3] [9].

Beyond canonical histone methylation, EZH2 exhibits PRC2-dependent non-histone methylation activity. It methylates transcription factors like GATA4 (at K299), repressing its transcriptional activity by blocking p300-mediated acetylation [1] [7]. Similarly, EZH2 methylates RORα (at K38) and PLZF (at K430), triggering their ubiquitin-mediated degradation and suppressing their tumor suppressive functions [1] [5]. These dual mechanisms enable EZH2 to broadly influence oncogenic pathways.

Table 1: Core Components of the PRC2 Complex

ComponentFunctionRole in PRC2 Activity
EZH2Catalytic subunit with SET domainDeposits H3K27me marks
EEDScaffold protein; recognizes H3K27me3Allosterically activates EZH2 methyltransferase
SUZ12Structural stabilityEssential for complex integrity and enzymatic activity
RBBP4/7 (RbAp46/48)Binds histone tailsFacilitates nucleosome recognition

Dysregulation of EZH2 in Cancer: Mechanisms and Therapeutic Implications

EZH2 dysregulation occurs through multiple oncogenic mechanisms across diverse malignancies:

  • Overexpression: Elevated EZH2 levels are hallmark of aggressive breast, prostate, ovarian, and lung cancers, correlating with poor prognosis. In breast cancer, EZH2 represses tumor suppressors (e.g., RUNX3, CDKN1C, FOXC1, CDH1) via H3K27me3, driving proliferation, epithelial-mesenchymal transition (EMT), and metastasis [3] [7] [9].
  • Gain-of-Function Mutations: Heterozygous Y641 mutations (e.g., Y641N/F) in the EZH2 SET domain occur in 22% of Germinal Center B-cell Diffuse Large B-Cell Lymphomas (GCB-DLBCL) and 27% of Follicular Lymphomas (FL) [4] [8]. These mutations enhance catalytic efficiency for converting H3K27me2 to H3K27me3, causing hyper-repression of differentiation genes like BCL6 targets [4] [5].
  • Non-Canonical Activation: Phosphorylated EZH2 (at S21 by AKT) acts as a transcriptional co-activator. In glioblastoma, it methylates STAT3 at K180, enhancing STAT3 phosphorylation and activity, thereby promoting tumorigenicity [5] [7].

Table 2: Oncogenic Processes Driven by EZH2 Dysregulation

Cancer TypeDysregulation MechanismKey Target Genes/Proteins AffectedBiological Consequence
GCB-DLBCL/FLY641 mutationsBCL6 targets, CDKN1A, CDKN2ABlocked B-cell differentiation
Breast CancerOverexpressionRUNX3, CDKN1C, FOXC1, CDH1 (E-cadherin)EMT, invasion, metastasis
GlioblastomaPhosphorylation (S21)STAT3 (methylation at K180)Stemness, tumorigenicity
Prostate CancerOverexpressionGATA4, RORα, ARAndrogen-independent growth

Rationale for Targeting EZH2 in Diffuse Large B-Cell Lymphoma (DLBCL) and Other Malignancies

The high frequency of EZH2 mutations in GCB-DLBCL and FL provides a compelling genetic rationale for targeted inhibition [4] [8]. EZH2 mutations cooperate with MYC dysregulation to accelerate lymphomagenesis, as evidenced by Eµ-Myc/EZH2Y641F transgenic mice developing aggressive lymphomas with shortened latency [4]. EZH2 hyperactivity in these contexts:

  • Silences cell cycle checkpoints (e.g., CDKN1A, CDKN2A)
  • Blocks B-cell differentiation programs
  • Impairs DNA damage response during somatic hypermutation [4] [8]

In solid tumors like triple-negative breast cancer (TNBC), EZH2 overexpression correlates with BRCA1 suppression and RAD51 downregulation, inducing genomic instability via aberrant RAF/pERK/β-catenin signaling [3] [9]. This positions EZH2 as a synthetic lethal target in BRCA-deficient contexts. The convergence of EZH2 dysregulation across hematologic and solid malignancies underscores its broad therapeutic relevance.

Properties

Product Name

CPI-169

IUPAC Name

1-[(1R)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

Molecular Formula

C27H36N4O5S

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m1/s1

InChI Key

LHGUZCKPFXXVPV-GOSISDBHSA-N

SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Solubility

Soluble in DMSO

Synonyms

CPI-169; CPI169; CPI 169 (R)

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Isomeric SMILES

CCS(=O)(=O)N1CCC(CC1)[C@@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.